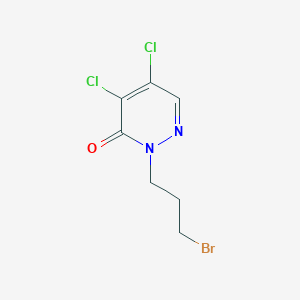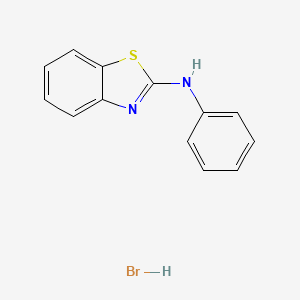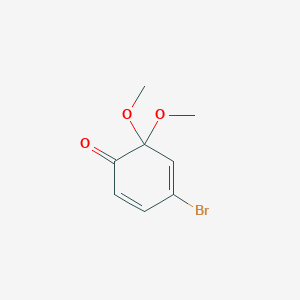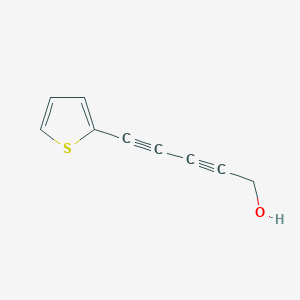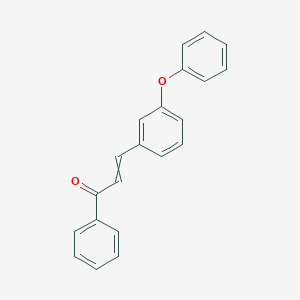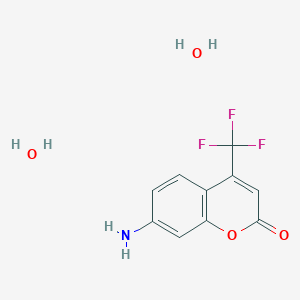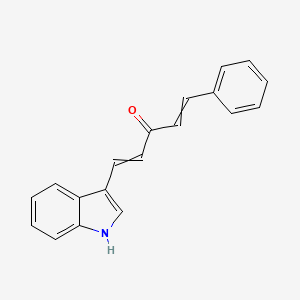
1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring system, which is a significant heterocyclic structure in organic chemistry due to its presence in various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one typically involves the condensation of indole-3-carbaldehyde with a suitable phenyl-substituted diene. One common method is the Knoevenagel condensation, where indole-3-carbaldehyde reacts with a phenyl-substituted malononitrile or ethyl cyanoacetate in the presence of a base such as piperidine . The reaction is usually carried out under reflux conditions in a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Knoevenagel condensation reaction to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine, chlorine), nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
科学的研究の応用
1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive nature.
作用機序
The mechanism of action of 1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one involves its interaction with various molecular targets and pathways. The indole ring system can interact with biological receptors, enzymes, and proteins, leading to modulation of their activity. For example, indole derivatives are known to inhibit enzymes like cyclooxygenase (COX) and protein kinases, which play crucial roles in inflammation and cancer . The compound’s ability to undergo electrophilic substitution reactions also allows it to form covalent bonds with biological macromolecules, further influencing its biological activity.
類似化合物との比較
Similar Compounds
Indole-3-carbaldehyde: A precursor in the synthesis of 1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one, known for its role in multicomponent reactions.
Indole-3-acetic acid: A plant hormone with similar indole structure, involved in plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, studied for its anticancer properties.
Uniqueness
This compound is unique due to its extended conjugated system, which imparts distinct electronic properties and reactivity compared to other indole derivatives. This makes it a valuable compound for studying electronic effects in organic reactions and for developing new materials with specific electronic characteristics.
特性
CAS番号 |
474318-38-2 |
|---|---|
分子式 |
C19H15NO |
分子量 |
273.3 g/mol |
IUPAC名 |
1-(1H-indol-3-yl)-5-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C19H15NO/c21-17(12-10-15-6-2-1-3-7-15)13-11-16-14-20-19-9-5-4-8-18(16)19/h1-14,20H |
InChIキー |
XBAMPIYVJISUEA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



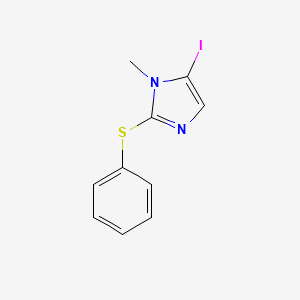

![2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14256753.png)
![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)
